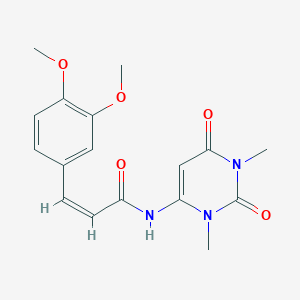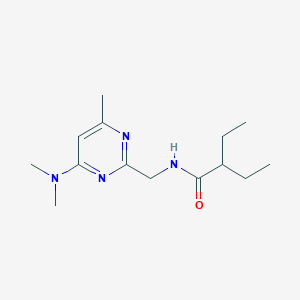
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine and benzene. It has two nitrogen atoms at positions 1 and 3 in the ring . The molecule also contains a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups and one other group .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .Chemical Reactions Analysis
Compounds containing a dimethylamino group are often used as nucleophilic catalysts in a variety of reactions .Aplicaciones Científicas De Investigación
Chemical Modifications and Biological Effects
Methylated Arsenicals Metabolism and Carcinogenicity
This study discusses the metabolism and carcinogenicity of methylated arsenicals, focusing on their metabolic process, which involves repeated reductions and oxidative methylations, leading to the formation of methylated compounds of trivalent arsenic as intermediates. These compounds are highly reactive and can cause cytotoxicity and indirect genotoxicity in vitro. Understanding the metabolism and toxicity of these arsenicals can shed light on the potential metabolic pathways and toxicological profiles of structurally complex compounds like "N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide" (Cohen et al., 2006).
Biological Effects of Related Compounds
The review of acetamide, formamide, and their derivatives provides insights into the biological responses that vary among these chemicals. The type and amount of information reflect the biology of the material and its usage, offering a perspective on the potential biological activities and applications of "this compound" in various sectors (Kennedy, 2001).
Nitrogen Heterocycles in Pharmaceuticals
An analysis of U.S. FDA approved drugs reveals that 59% contain a nitrogen heterocycle, highlighting the significance of such structures in medicinal chemistry. This study outlines the top 25 most commonly utilized nitrogen heterocycles, their substitution patterns, and architectural cores, which might be relevant for understanding the medicinal or pharmaceutical potential of "this compound" (Vitaku et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-6-11(7-2)14(19)15-9-12-16-10(3)8-13(17-12)18(4)5/h8,11H,6-7,9H2,1-5H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWDKBNYECCDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NC(=CC(=N1)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

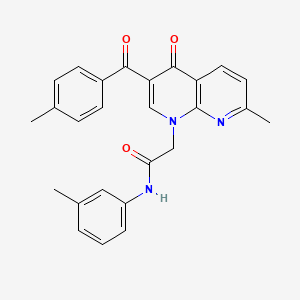
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2707189.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N-methylnaphthalene-2-carboxamide](/img/structure/B2707190.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-phenylbutanoyl)piperidine](/img/structure/B2707191.png)

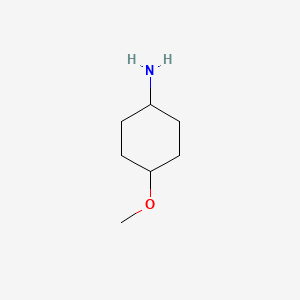

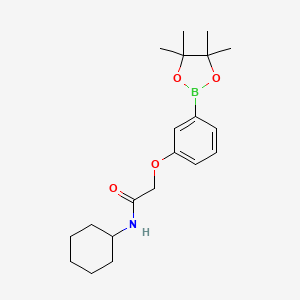
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2707200.png)
![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2707203.png)
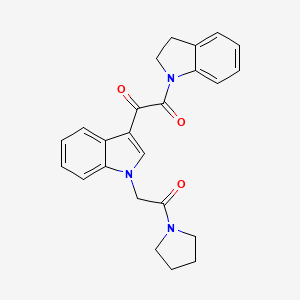
![2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2707205.png)
